p-Tolyl(p-bromobenzyl) sulfide

CAS No.:

Cat. No.: VC1059402

Molecular Formula: C14H13BrS

Molecular Weight: 293.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrS |

|---|---|

| Molecular Weight | 293.22 g/mol |

| IUPAC Name | 1-bromo-4-[(4-methylphenyl)sulfanylmethyl]benzene |

| Standard InChI | InChI=1S/C14H13BrS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |

| Standard InChI Key | MNKKIASUOORQNJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Properties

Molecular Identification and Characteristics

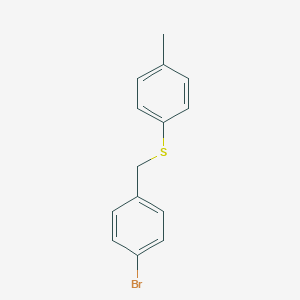

p-Tolyl(p-bromobenzyl) sulfide is a well-defined chemical compound with specific molecular characteristics. Its molecular formula is C14H13BrS with a molecular weight of 293.22 g/mol . The compound features a p-tolyl group (4-methylphenyl) connected to a p-bromobenzyl group through a sulfur atom, creating a sulfide linkage. This arrangement gives the molecule its distinctive chemical behavior and reactivity profile.

The systematic IUPAC name for this compound is 1-bromo-4-[(4-methylphenyl)sulfanylmethyl]benzene . It has several common synonyms that appear in chemical databases and literature, including:

-

(4-bromobenzyl)(p-tolyl)sulfane

-

4-bromobenzyl 4-methylphenyl sulfide

The compound's structure features two aromatic rings—a tolyl (methylated phenyl) group and a bromobenzyl group—connected by a sulfur atom. This arrangement contributes to its stability and influences its chemical behavior in various reactions.

Physical and Chemical Identifiers

The unique identifiers for p-Tolyl(p-bromobenzyl) sulfide provide standardized ways to reference this compound in chemical databases and literature. These identifiers include:

These standardized identifiers ensure accurate referencing in chemical databases and facilitate information retrieval in research contexts. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide machine-readable representations of the molecule's structure, enabling computational analysis and database searching.

Synthesis and Production Methods

Synthetic Routes

The synthesis of p-Tolyl(p-bromobenzyl) sulfide typically follows established organic chemistry procedures. The most common synthetic approach involves nucleophilic substitution reactions between appropriately functionalized precursors. The compound can be synthesized through the reaction of thiophenol derivatives with p-bromobenzyl halides in the presence of a suitable base.

A typical synthesis pathway involves:

-

Preparation of the p-tolyl thiol (4-methylbenzenethiol) starting material

-

Reaction with p-bromobenzyl halide (typically bromide or chloride) in the presence of a base such as potassium carbonate

-

The reaction proceeds in polar aprotic solvents like DMF (dimethylformamide) under reflux conditions

-

Purification using column chromatography with silica gel

Reaction conditions significantly influence the yield of p-Tolyl(p-bromobenzyl) sulfide. Factors affecting synthesis efficiency include:

-

Stoichiometric ratios of reactants

-

Reaction temperature and duration

-

Presence of moisture or oxygen (which may require inert atmosphere conditions)

-

Choice of solvent and base

-

Purification methods employed

Industrial Production Considerations

For industrial or large-scale production of p-Tolyl(p-bromobenzyl) sulfide, several advanced techniques may be employed to optimize yield and efficiency:

-

Continuous flow reactors that allow for better control of reaction parameters and scalability

-

High-performance liquid chromatography (HPLC) for enhanced purification

-

Process optimization to minimize waste and maximize atom economy

-

Implementation of green chemistry principles to reduce environmental impact

These industrial methods offer advantages in terms of process consistency, product purity, and production efficiency, which are crucial for commercial applications or large-scale research needs.

Chemical Reactivity and Behavior

Sulfide Chemistry

Key aspects of the compound's chemical behavior include:

-

Nucleophilic character of the sulfur atom, making it reactive toward electrophiles

-

Potential for oxidation to corresponding sulfoxide and sulfone derivatives

-

Susceptibility to alkylation reactions at the sulfur center

-

Participation in metal-catalyzed coupling reactions through the bromo-functionality

Interactions with Biological Systems

The reactivity of p-Tolyl(p-bromobenzyl) sulfide with biological nucleophiles contributes to its potential applications in medicinal chemistry. The compound can form stable adducts with nucleophilic functional groups found in biomolecules, such as amines and thiols. This property allows it to:

-

Modify the activity of biomolecules through covalent interactions

-

Serve as a functional group in the design of enzyme inhibitors

-

Participate in structure-activity relationship studies for drug development

-

Function as a synthetic intermediate for bioactive compounds

These interaction capabilities make p-Tolyl(p-bromobenzyl) sulfide relevant in drug design and development contexts, particularly for compounds targeting nucleophilic residues in proteins or other biological targets.

Analytical Characterization

Spectroscopic Analysis

Characterization of p-Tolyl(p-bromobenzyl) sulfide typically employs various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structural features:

-

¹H NMR spectroscopy reveals characteristic signals for:

-

Aromatic protons from both phenyl rings

-

Methyl group protons (from the p-tolyl moiety)

-

Methylene protons connecting the sulfur atom to the bromobenzyl group

-

-

¹³C NMR spectroscopy identifies carbon environments, including:

-

Aromatic carbons from both rings

-

Methyl carbon signal

-

Methylene carbon adjacent to sulfur

-

Carbon bearing the bromine atom

-

-

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of brominated aromatic compounds

Biological Activity and Applications

Research Applications

Beyond potential therapeutic applications, p-Tolyl(p-bromobenzyl) sulfide serves several research purposes:

-

As an intermediate in the synthesis of more complex organic compounds and biologically active molecules

-

In structure-activity relationship studies to understand how specific structural features contribute to biological activity

-

As a model compound for studying organosulfur chemistry and reactivity patterns

-

In the development of new synthetic methodologies, particularly those involving sulfur-containing compounds

The presence of both the sulfide functionality and the bromine substituent provides synthetic handles for further derivatization, making this compound valuable in diverse chemical research contexts.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the relationship between p-Tolyl(p-bromobenzyl) sulfide and structurally similar compounds helps contextualize its chemical behavior and applications. Several compounds share structural similarities:

| Compound | Structural Relationship | Distinguishing Features |

|---|---|---|

| Ethynyl p-tolyl sulfone | Contains p-tolyl group with different functional group | Features sulfone (SO₂) instead of sulfide (S) linkage; contains ethynyl rather than bromobenzyl group |

| Di-p-tolyl sulfone | Similar aromatic components | Contains two identical p-tolyl groups instead of p-tolyl and p-bromobenzyl |

| p-Bromobenzene sulfone | Contains bromine substituent | Features sulfone linkage rather than sulfide; different arrangement of functional groups |

These structural variations lead to different reactivity patterns and applications. For instance, sulfones (containing the SO₂ group) generally exhibit different electrophilic properties compared to sulfides (containing the S group), affecting their behavior in chemical reactions and biological systems.

Functional Group Comparison

The functional groups present in p-Tolyl(p-bromobenzyl) sulfide contribute to its unique chemical profile. Comparing these functional elements to related compounds provides insight into structure-activity relationships:

-

Sulfide linkage (R-S-R):

-

Less oxidized than sulfoxides (R-S(O)-R) or sulfones (R-SO₂-R)

-

More nucleophilic than more oxidized sulfur compounds

-

Different electron-donating properties affecting aromatic systems

-

-

Bromine substituent:

-

Provides a reactive handle for further transformations (e.g., metal-catalyzed cross-couplings)

-

Electron-withdrawing effect influences the electronic distribution in the molecule

-

Potential contributor to biological activity through interactions with target proteins

-

-

Methyl group (in p-tolyl moiety):

-

Electron-donating effect on the aromatic ring

-

Affects solubility and lipophilicity properties

-

Potential site for metabolic transformations in biological systems

-

This comparative analysis highlights how specific structural features of p-Tolyl(p-bromobenzyl) sulfide contribute to its chemical identity and potential applications in research and development contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume